molecular formula C9H9FO5S2 B2770987 Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate CAS No. 2411238-59-8

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate

Cat. No.: B2770987
CAS No.: 2411238-59-8
M. Wt: 280.28
InChI Key: MKEZIIPKQKRNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate is an organic compound with the molecular formula C9H9FO5S2 and a molecular weight of 280.28 g/mol. This compound is known for its unique chemical structure, which includes a fluorosulfonyloxy group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate typically involves the reaction of 2-fluorosulfonyloxybenzenethiol with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate can be compared with other similar compounds, such as:

    Methyl 2-(2-chlorosulfonyloxyphenyl)sulfanylacetate: Similar in structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group, leading to different reactivity and biological properties.

    Methyl 2-(2-bromosulfonyloxyphenyl)sulfanylacetate: Contains a bromosulfonyloxy group, which can affect its chemical behavior and applications.

    Methyl 2-(2-nitrosulfonyloxyphenyl)sulfanylacetate: The presence of a nitrosulfonyloxy group can impart unique chemical and biological properties

Properties

IUPAC Name

methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S2/c1-14-9(11)6-16-8-5-3-2-4-7(8)15-17(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEZIIPKQKRNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.